molecular formula C14H17ClN2O2 B7813949 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride

Cat. No.: B7813949
M. Wt: 280.75 g/mol
InChI Key: OFRHTYRFNSXCLK-UHFFFAOYSA-N
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Description

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an imidazole ring, a methoxy group, and a benzaldehyde moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated with 2-ethyl bromide to introduce the ethyl group.

    Formylation: The alkylated imidazole is subjected to formylation to introduce the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products Formed

    Oxidation: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzoic acid.

    Reduction: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
  • (2-Ethyl-imidazol-1-yl)-acetic acid hydrochloride

Uniqueness

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is unique due to the presence of both the imidazole ring and the methoxy-benzaldehyde moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2;/h4-8,10H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRHTYRFNSXCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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